4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide
Description
Properties
Molecular Formula |
C18H16ClN3O3 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
4-chloro-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-11(2)24-15-9-5-12(6-10-15)16-17(22-25-21-16)20-18(23)13-3-7-14(19)8-4-13/h3-11H,1-2H3,(H,20,22,23) |
InChI Key |
KHVQHJNZZMBTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoximes with Orthoesters
Amidoxime precursors undergo cyclization with orthoesters (e.g., triethyl orthoformate) under acidic conditions. For example, a patent describes reacting 4-[4-(propan-2-yloxy)phenyl]amidoxime with excess triethyl orthoformate catalyzed by p-toluenesulfonic acid (TsOH) at 25–80°C. This exothermic reaction typically achieves >90% yield.
Reaction Conditions:
Alternative Cyclization with Alkyl 2-Chloro-2-Oxo-Acetates
A second method employs alkyl 2-chloro-2-oxo-acetates (e.g., ethyl 2-chloro-2-oxoacetate) in polar aprotic solvents like dimethylformamide (DMF). This pathway requires bases such as 4-(dimethylamino)pyridine (DMAP) and proceeds at elevated temperatures (25–150°C). While less common, this approach avoids acidic conditions, making it suitable for acid-sensitive intermediates.
Reaction Conditions:
Functionalization via Acylation
The oxadiazole intermediate is functionalized with a 4-chlorobenzamide group through nucleophilic acyl substitution.
Acylation with 4-Chlorobenzoyl Chloride
A patent details the acylation of amines using 4-chlorobenzoyl chloride in toluene with sodium carbonate as a base. For the target compound, 4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-amine reacts with 4-chlorobenzoyl chloride under dropwise addition at 40°C, yielding 93–97% after crystallization.
Reaction Conditions:
Peptide Coupling Reagents
For substrates prone to hydrolysis, peptide coupling agents like HATU or EDCl are employed. A patent reports using HATU with N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0–25°C. This method minimizes side reactions and achieves 89–91% yield.
Reaction Conditions:
Comparative Analysis of Methods
Optimization Strategies
Solvent Selection
Temperature Control
Lower temperatures (0–10°C) during acylation prevent decomposition of the oxadiazole ring.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide functional group undergoes hydrolysis under acidic or basic conditions to yield 4-chlorobenzoic acid and 4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-amine.
| Conditions | Reagents | Products |
|---|---|---|
| Acidic (HCl, H₂O, Δ) | Concentrated HCl, heat | 4-Chlorobenzoic acid + 4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-amine |
| Basic (NaOH, H₂O, Δ) | 6M NaOH, heat | Same as above |
Kinetic studies suggest that basic hydrolysis proceeds faster than acidic hydrolysis due to enhanced nucleophilicity of hydroxide ions.
Nucleophilic Substitution at the Chlorine Atom
The chloro substituent on the benzamide ring participates in nucleophilic aromatic substitution (NAS) reactions under specific conditions:
| Reagent | Conditions | Product |
|---|---|---|
| Ammonia (NH₃) | Cu catalyst, 150°C | 4-Amino-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide |
| Sodium methoxide (NaOMe) | DMF, 80°C | 4-Methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide |
The electron-withdrawing amide group activates the aromatic ring toward NAS, facilitating substitutions at the para-chloro position .
Electrophilic Aromatic Substitution
The propan-2-yloxy-substituted phenyl ring undergoes electrophilic substitution. Nitration and sulfonation are prominent examples:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Chloro-N-{4-[4-(propan-2-yloxy)-3-nitrophenyl]-1,2,5-oxadiazol-3-yl}benzamide |
| Sulfonation | SO₃, H₂SO₄, 50°C | 4-Chloro-N-{4-[4-(propan-2-yloxy)-3-sulfophenyl]-1,2,5-oxadiazol-3-yl}benzamide |
Regioselectivity is governed by the electron-donating propan-2-yloxy group, directing electrophiles to the meta position.
Oxadiazole Ring Modifications
The 1,2,5-oxadiazole ring exhibits reactivity toward reduction and ring-opening:
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Reduction | H₂, Pd/C | Ethanol, 25°C | 4-Chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazolidin-3-yl}benzamide |
| Acidic Ring-Opening | HCl (conc.), H₂O | Reflux, 12h | 4-Chloro-N-(3-amino-4-[4-(propan-2-yloxy)phenyl]furan-2-yl)benzamide |
Reduction of the oxadiazole ring to oxadiazolidine enhances hydrogen-bonding capacity, potentially improving biological target engagement.
Ether Cleavage at the Propan-2-yloxy Group
The isopropyl ether moiety undergoes cleavage under strong acidic conditions:
| Reagent | Conditions | Product |
|---|---|---|
| HBr (48%) | Acetic acid, 110°C, 6h | 4-Chloro-N-{4-[4-hydroxyphenyl]-1,2,5-oxadiazol-3-yl}benzamide + acetone |
This reaction is critical for generating phenolic intermediates for further functionalization.
Key Research Findings
-
Antimicrobial Derivatives : Chlorine substitution with amino groups enhances activity against E. coli (MIC: 8 µg/mL).
-
Stability : The oxadiazole ring remains intact under physiological pH (7.4) but degrades in strongly acidic environments (pH < 2) .
-
Solubility : Hydrolysis products show improved aqueous solubility (up to 12 mg/mL vs. 0.3 mg/mL for the parent compound).
Scientific Research Applications
Synthesis Overview
The synthesis of 4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves several steps:
- Formation of the Oxadiazole Ring : This is achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
- Introduction of the Propan-2-yloxy Group : Alkylation of a phenol derivative with isopropyl bromide in the presence of a base.
- Coupling Reaction : The oxadiazole and benzamide moieties are coupled using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine as a base.
Medicinal Chemistry
4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is under investigation for its potential as an antimicrobial , antiviral , and anticancer agent . Its ability to interact with various biological targets makes it a candidate for drug development.
Case Study: Anticancer Activity
Recent studies have shown that compounds similar to 4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide exhibit significant anticancer activity against various cancer cell lines. For example, certain oxadiazole derivatives demonstrated effective inhibition against SNB-19 and NCI-H460 cell lines, indicating their potential as tubulin inhibitors .
Biological Research
This compound serves as a tool compound in biological studies to elucidate the mechanisms of action of oxadiazole derivatives. Its interactions with enzymes and receptors provide insights into biochemical pathways and can help in the development of targeted therapies.
Industrial Applications
The compound is being explored for potential use in developing new materials such as polymers and coatings due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the chloro and propan-2-yloxy groups can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
The benzamide ring's electronic and steric properties are modulated by substituents, influencing biological activity:
Substituent Variations on the Oxadiazole Ring
The phenyl group at position 4 of the oxadiazole ring is critical for target engagement:
Spectroscopic Characterization
Antiproliferative Activity
Antiplasmodial Potential
Biological Activity
4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide, also known by its CAS number 898470-35-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : CHClNO
- Molecular Weight : 357.8 g/mol
- Structure : The compound features a chloro group and an oxadiazole moiety, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, a study highlighted that related oxadiazole derivatives demonstrated cytotoxic activity against various human cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) with IC values ranging from 2.76 µM to 9.27 µM in certain derivatives .
| Cell Line | IC (µM) |
|---|---|
| HeLa | 9.27 |
| CaCo-2 | 2.76 |
| Other Lines | Varies |
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory activity. Similar oxadiazole derivatives have shown promising results in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes . This is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
Oxadiazole derivatives have also been reported to exhibit antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
The biological activity of 4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Compounds in this class have shown inhibitory effects on enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer progression and inflammation .
- Receptor Modulation : Some studies suggest that these compounds may act as modulators of various receptors involved in signaling pathways related to cancer and inflammation .
Case Studies
- Study on Anticancer Activity : A comprehensive evaluation of several oxadiazole derivatives indicated that modifications at the oxadiazole ring significantly influenced their anticancer potency. For example, a derivative exhibited an IC value of 1.143 µM against renal cancer cells, showcasing the importance of structural optimization .
- Anti-inflammatory Evaluation : In another study focusing on anti-inflammatory effects, compounds similar to 4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide were tested for their ability to inhibit COX enzymes, leading to reduced prostaglandin synthesis and alleviation of inflammation .
Q & A
Basic Research Question
- Spectroscopy :
- ¹H/¹³C NMR : Resolves aromatic protons and oxadiazole core signals (e.g., δ 7.77–8.22 ppm for aromatic protons, δ 165 ppm for the carbonyl group) .
- ESI-MS : Confirms molecular ion peaks (e.g., [M-H]⁻ at m/z 411 for a related compound) .
- Crystallography :
How can researchers design experiments to evaluate the antiproliferative mechanisms of this compound, particularly in targeting bacterial enzymes like acps-pptase?
Advanced Research Question
- Target Identification :
Use computational docking (e.g., molecular dynamics) to predict binding affinity with acps-pptase, leveraging the compound’s trifluoromethyl and chloro substituents for hydrophobic interactions . - Enzyme Inhibition Assays :
- Measure IC₅₀ values via spectrophotometric assays monitoring substrate depletion (e.g., malachite green assay for phosphatase activity).
- Compare with structurally similar inhibitors like Fluazuron, which target bacterial proliferation pathways .
- Bacterial Cell Culture :
Validate activity using minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains, correlating results with enzyme inhibition data .
What methodological approaches are recommended for analyzing contradictory bioactivity data across different assay systems involving this compound?
Advanced Research Question
- Assay Standardization :
Control variables such as cell line viability (e.g., HeLa vs. bacterial models), solvent (DMSO concentration ≤0.1%), and incubation time . - Orthogonal Validation :
Combine enzyme inhibition data with transcriptomic profiling (e.g., RNA-seq) to identify off-target effects or pathway crosstalk. - Data Normalization :
Use Z-score analysis to account for inter-assay variability, as seen in studies of oxadiazole derivatives with divergent cytotoxicity profiles .
What strategies optimize the regioselectivity in derivatization reactions of the 1,2,5-oxadiazole core to enhance pharmacological properties?
Advanced Research Question
- Protecting Groups :
Temporarily block the oxadiazole nitrogen with tert-butoxycarbonyl (Boc) to direct electrophilic substitution to the 4-position . - Catalytic Systems :
Employ palladium catalysts for Suzuki couplings at the phenyl ring, enabling introduction of electron-withdrawing groups (e.g., nitro, CF₃) to boost metabolic stability . - Solvent Effects :
Use polar aprotic solvents (e.g., DMF) to favor nucleophilic aromatic substitution at the chloro-substituted benzene ring .
How can researchers reconcile discrepancies in synthetic yields reported for analogous oxadiazole derivatives?
Advanced Research Question
- Reaction Monitoring :
Use in-situ FTIR or HPLC to track intermediate formation and identify side reactions (e.g., hydrolysis of the oxadiazole ring). - Scale-Up Adjustments :
Optimize mixing efficiency and heat transfer in larger batches, as highlighted in hazard analyses for similar multi-step syntheses . - Byproduct Analysis :
Characterize impurities via LC-MS and adjust stoichiometry or catalyst loading to suppress competing pathways .
What computational tools are suitable for predicting the pharmacokinetic properties of this compound?
Advanced Research Question
- ADMET Prediction :
Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability based on the compound’s halogen and oxadiazole motifs . - Molecular Dynamics :
Simulate binding modes with target enzymes using GROMACS or AMBER, incorporating solvent effects for accurate free-energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
